1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile
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Overview
Description
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile is a complex organic compound that features a combination of pyridine, triazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Triazole Formation: The pyridine derivative undergoes a cycloaddition reaction with an azide to form the triazole ring.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as amines or thiols.
Oxidizing Agents: For oxidation reactions, such as hydrogen peroxide or potassium permanganate.
Reducing Agents: For reduction reactions, such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in research to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile can be compared with other similar compounds, such as:
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-4-carbonitrile: A similar compound with a different triazole ring structure.
3-chloro-5-(trifluoromethyl)pyridine: The pyridine derivative without the triazole and nitrile groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N5/c11-8-1-6(10(12,13)14)3-16-9(8)5-19-4-7(2-15)17-18-19/h1,3-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBAHMDENHRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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